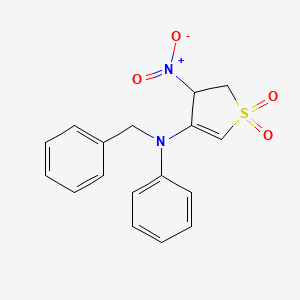![molecular formula C13H14N2O4S B5157202 ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as EPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thioester derivative of 1,3,4-oxadiazole, which has been shown to possess a variety of biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to exhibit a variety of biological and pharmacological properties, making it a promising candidate for various research applications. For example, this compound has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.
Wirkmechanismus
The mechanism of action of ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not well understood, but it is believed to involve the inhibition of certain enzymes and/or the modulation of certain signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a variety of biological and pharmacological properties, making it a versatile compound for various research applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate. For example, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, further research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves a multi-step process that includes the reaction of 1,3,4-oxadiazole with chloroacetyl chloride to form 5-chloromethyl-1,3,4-oxadiazole. The latter is then reacted with sodium phenoxide to form 5-(phenoxymethyl)-1,3,4-oxadiazole. Finally, the thioesterification of 5-(phenoxymethyl)-1,3,4-oxadiazole with ethyl mercaptoacetate yields this compound.
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-17-12(16)9-20-13-15-14-11(19-13)8-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUWGXCWBUOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)